molecular formula C12H10BrNO4 B13690086 3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Katalognummer: B13690086
Molekulargewicht: 312.12 g/mol
InChI-Schlüssel: QXBKASAYBYXPFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a complex organic compound that features a brominated methoxyphenyl group attached to an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to form 2-bromo-5-methoxybenzoic acid . This intermediate is then subjected to a series of reactions, including cyclization and carboxylation, to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The isoxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its isoxazole ring, which imparts distinct chemical properties compared to other brominated methoxyphenyl compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C12H10BrNO4

Molekulargewicht

312.12 g/mol

IUPAC-Name

3-(2-bromo-5-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(17-2)3-4-9(8)13/h3-5H,1-2H3,(H,15,16)

InChI-Schlüssel

QXBKASAYBYXPFT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C2=C(C=CC(=C2)OC)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.